N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide
Description
Structural Characteristics and International Union of Pure and Applied Chemistry Nomenclature
This compound possesses a complex molecular architecture that combines multiple functional groups within a biaryl framework connected through a sulfonamide linkage. The compound features a 4-nitrobenzenesulfonyl moiety linked to a 4-hydroxyphenyl group through an amide nitrogen atom, creating a structure with distinct electronic and steric properties. The molecular formula C₁₂H₁₀N₂O₅S reflects the presence of twelve carbon atoms, ten hydrogen atoms, two nitrogen atoms, five oxygen atoms, and one sulfur atom, resulting in a molecular weight of 294.28 grams per mole. The Chemical Abstracts Service registry number 50994-51-9 provides unique identification for this specific compound within chemical databases.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that clearly identify the structural components and their connectivity. The name "this compound" indicates that the compound consists of a 4-nitrobenzenesulfonyl group attached to the nitrogen of a 4-hydroxyphenyl amine derivative. The structural description begins with the sulfonamide functional group, which consists of a sulfonyl group (sulfur double-bonded to two oxygen atoms) connected to an amine nitrogen. This sulfonamide linkage serves as the central connecting point between the two aromatic ring systems, each bearing distinct substituents that significantly influence the overall molecular properties.
The three-dimensional molecular geometry reveals important spatial relationships between the functional groups. The sulfonamide nitrogen typically adopts a pyramidal geometry due to the lone pair of electrons, while the aromatic rings maintain planar conformations. The positioning of the hydroxyl group on the phenyl ring creates opportunities for intramolecular and intermolecular hydrogen bonding interactions, which can significantly influence crystal packing and solubility properties. Similarly, the nitro group on the benzenesulfonyl portion introduces strong electron-withdrawing effects that modify the electronic distribution throughout the entire molecular framework.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₅S | |
| Molecular Weight | 294.28 g/mol | |
| Chemical Abstracts Service Number | 50994-51-9 | |
| Molecular Database Code | MFCD00518056 |
Historical Context of Sulfonamide Derivatives in Organic Chemistry
The development of sulfonamide derivatives represents one of the most significant advances in twentieth-century chemistry and medicine, with origins tracing back to early systematic investigations of synthetic organic compounds. The foundational work began in the early 1900s when sulfanilamide was first synthesized by German chemists in 1908, although its biological significance remained unrecognized for several decades. The critical breakthrough occurred in the 1930s when Gerhard Domagk, working at the Bayer subsidiary of Interessengemeinschaft Farbenindustrie, initiated systematic screening of various dye compounds for antibacterial effects in animal models.
Domagk's methodical approach led to the discovery of Prontosil in 1935, a sulfonamide-containing azo dye that demonstrated remarkable effectiveness against streptococcal infections in laboratory mice. This discovery marked the beginning of the sulfonamide era and represented the first successful chemotherapeutic approach to bacterial infections. The compound proved effective not only in animal studies but also in human applications, including the treatment of Domagk's own daughter who had contracted a severe streptococcal infection. The significance of this work was recognized with the Nobel Prize in Physiology or Medicine awarded to Domagk in 1939, although political circumstances prevented him from accepting the award until after World War II.
The success of Prontosil stimulated extensive research into sulfonamide chemistry, leading to the development of numerous derivatives with varying substituent patterns and biological activities. Researchers discovered that the active component of Prontosil was actually sulfanilamide, which was released through metabolic processes in the body. This finding opened new avenues for rational drug design based on the sulfonamide scaffold, leading to compounds with improved properties and expanded therapeutic applications. The structural foundation of sulfonamides, characterized by the sulfonyl group connected to an amine nitrogen, provided a versatile platform for chemical modification and optimization.
The historical development of sulfonamides established fundamental principles of structure-activity relationships that continue to influence modern medicinal chemistry. Early researchers recognized that modifications to the aromatic ring system, particularly the introduction of electron-withdrawing or electron-donating substituents, could significantly alter biological activity and pharmacological properties. The incorporation of nitro groups, as seen in compounds like this compound, represents a continuation of this systematic exploration of substituent effects on sulfonamide scaffolds.
Positional Isomerism and Electronic Effects in Nitro-Substituted Aromatic Systems
The electronic effects of nitro groups in aromatic systems represent fundamental concepts in organic chemistry, with profound implications for understanding reactivity patterns and molecular properties. Nitroaromatic compounds exhibit unique characteristics due to the strong electron-withdrawing nature of the nitro functional group, which consists of a nitrogen atom bonded to two oxygen atoms with significant electronegativity. The nitro group's ability to withdraw electron density from the aromatic ring system arises from both inductive and resonance effects, creating partially positive charges at specific positions on the benzene ring that influence subsequent chemical reactions and physical properties.
The positional effects of nitro substitution in aromatic systems follow well-established patterns that depend on the specific location of the substituent relative to other functional groups. When a nitro group occupies the para position relative to a sulfonamide substituent, as in this compound, the electronic effects are maximized due to direct resonance interaction between the two functional groups. This positioning creates a strong electron-withdrawing pathway that significantly influences the electron density distribution throughout the aromatic system, affecting both reactivity patterns and spectroscopic properties.
The electronic influence of nitro groups extends beyond simple electron withdrawal to include effects on aromatic substitution reactions and molecular stability. Nitroaromatic compounds typically exhibit strong deactivation toward electrophilic aromatic substitution, with reactions preferentially occurring at meta positions relative to the nitro group. This deactivation pattern results from the electron-deficient nature of the aromatic ring, which reduces its nucleophilicity toward electrophilic reagents. Additionally, the presence of nitro groups can stabilize certain molecular conformations through intramolecular interactions and influence intermolecular association patterns in solid-state structures.
| Electronic Effect | Impact on Aromatic System | Mechanistic Basis |
|---|---|---|
| Inductive Withdrawal | Decreased electron density | Electronegativity of nitrogen and oxygen atoms |
| Resonance Deactivation | Meta-directing in electrophilic substitution | Positive charge development at ortho/para positions |
| Stabilization of Anions | Enhanced acidity of adjacent protons | Delocalization of negative charge |
| Polarization Effects | Modified dipole moments | Asymmetric charge distribution |
The combination of nitro and hydroxyl substituents in this compound creates a complex electronic environment where competing electron-withdrawing and electron-donating effects must be balanced. The hydroxyl group on the phenyl ring acts as an electron-donating substituent through resonance effects, while the nitro group on the benzenesulfonyl portion provides strong electron withdrawal. This electronic opposition creates interesting reactivity patterns and influences the overall molecular properties, including acid-base behavior, spectroscopic characteristics, and potential for intermolecular interactions.
Research on similar nitroaromatic systems has demonstrated that the relative positioning of electron-donating and electron-withdrawing groups significantly affects electrochemical properties and reaction pathways. Studies of compounds containing both nitro and methoxy groups (analogous to the nitro and hydroxyl combination in the target compound) have shown that electron-donating substituents can modify the reduction potential of nitro groups and influence the stability of reaction intermediates. These findings suggest that this compound likely exhibits unique electrochemical behavior resulting from the interplay between its various functional groups.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c15-11-5-1-9(2-6-11)13-20(18,19)12-7-3-10(4-8-12)14(16)17/h1-8,13,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGPHTAKUGGRHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326490 | |
| Record name | N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50994-51-9 | |
| Record name | NSC529157 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified by recrystallization.
Reaction Conditions:
Reagents: 4-nitrobenzenesulfonyl chloride, 4-aminophenol, sodium hydroxide
Solvent: Dichloromethane
Temperature: Room temperature
Purification: Recrystallization
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation: The hydroxy group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature
Substitution: Electrophiles (e.g., alkyl halides), base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Oxidation: Potassium permanganate, acidic medium, room temperature
Major Products Formed
Reduction: N-(4-aminophenyl)-4-nitrobenzenesulfonamide
Substitution: Various substituted derivatives depending on the electrophile used
Oxidation: Quinone derivatives
Scientific Research Applications
Medicinal Chemistry
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide is primarily recognized for its role as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have shown potential antimicrobial and anticancer properties.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative effects against breast cancer cell lines. For instance, compounds derived from this compound were evaluated for their inhibitory effects on MDA-MB-231 and MCF-7 cell lines. Specific derivatives showed IC50 values ranging from 1.52 to 6.31 μM, indicating high selectivity against cancer cells compared to normal cells .
The compound is also employed in biochemical assays to study enzyme inhibition and protein interactions. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, leading to the inhibition of enzyme activity.
Mechanism of Action
The mechanism involves the reduction of the nitro group, which can form reactive intermediates capable of interacting with cellular components. This interaction can lead to various biological effects, including apoptosis in cancer cells .
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound Tested | IC50 (nM) |
|---|---|---|
| Carbonic Anhydrase IX | Compound 4e | 10.93 |
| Carbonic Anhydrase II | Compound 4g | 1.55 |
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide involves its interaction with biological targets, such as enzymes and proteins. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
- Structure : Replaces the nitro group with a methyl group and adds a methyl substituent on the sulfonamide nitrogen.
- Molecular Formula: C₁₄H₁₅NO₃S; molecular weight: 277.34 g/mol .
- The absence of a nitro group may reduce metabolic activation risks but could also diminish antibacterial or anticancer efficacy observed in nitro-containing sulfonamides .
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Structure : Incorporates a 5-methyloxazole ring via a sulfamoyl linker.
- Key Differences: The oxazole moiety introduces heterocyclic aromaticity, which may enhance antimicrobial activity through π-π interactions with bacterial enzymes .
Analogs with Aliphatic or Cyclic Substituents
N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide
- Structure : Features a cyclopropylmethyl group instead of the 4-hydroxyphenyl substituent.
- Key Differences: The cyclopropyl group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce water solubility compared to the hydroxyl-containing analog .
N-(((3aR,4R,6R,6aR)-6-(6-chloro-9H-purin-9-yl)...)-4-nitrobenzenesulfonamide
- Structure : Combines a purine heterocycle with the 4-nitrobenzenesulfonamide core.
- Key Differences :
Anticancer Activity
- Target Compound : While lacking a quinazoline moiety, its nitro group may induce apoptosis via reactive oxygen species (ROS) generation, a common mechanism for nitroaromatics .
Antibacterial Activity
- Schiff Base Metal Complexes of N-[(E)-(5-Bromo-2-Hydroxyphenyl)Methylidene]-4-Nitrobenzenesulfonamide : Metal chelation (Cu²⁺, Co²⁺) enhances antibacterial effects, with the nitro and hydroxyl groups serving as coordination sites .
- Target Compound : The hydroxyl and nitro groups may similarly enable metal binding, though its simpler structure may limit broad-spectrum activity compared to metal complexes .
Physicochemical and Spectroscopic Properties
Biological Activity
N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C12H10N2O5S
- Molecular Weight : 278.28 g/mol
The compound features a sulfonamide group, which is known for its antibacterial properties, and a nitrophenyl group that may contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins within biological systems.
- Enzyme Inhibition : The compound has been observed to inhibit certain bacterial enzymes, potentially disrupting metabolic processes essential for bacterial growth and survival .
- Apoptosis Induction : Similar to other sulfonamides, it may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) accumulation and ceramide buildup, leading to cell death.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of various bacteria, making it a candidate for antibiotic development .
- Mechanism : The action mechanism involves interference with bacterial DNA gyrase, an essential enzyme for DNA replication . This inhibition leads to cell cycle arrest and eventual cell death.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been studied for its anticancer potential:
- Cell Line Studies : The compound has demonstrated antiproliferative activity against several cancer cell lines, including HT-29 (colon cancer), M21 (melanoma), and MCF-7 (breast cancer) cells .
- Cell Cycle Effects : It has been noted to block cell cycle progression in the S-phase, similar to established chemotherapeutic agents like cisplatin .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the effects of this compound on HT-29 colon cancer cells. The findings indicated a significant reduction in cell viability at micromolar concentrations. The compound was found to induce γH2AX phosphorylation, suggesting it causes DNA double-strand breaks, a critical event leading to apoptosis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
